methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate
Description
This compound features a tricyclic core system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one) linked via a sulfanyl-methyl group to a methyl benzoate moiety. The methyl ester group enhances lipophilicity, which may influence bioavailability or substrate interactions in biological systems.
Properties
IUPAC Name |
methyl 4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-22-18(23)16-14-5-3-4-6-15(14)27-17(16)21-20(22)26-11-12-7-9-13(10-8-12)19(24)25-2/h7-10H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZNPLIXDNGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(=O)OC)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate typically involves multiple steps. One common approach is the cyclization of a glycine-derived enamino amide under specific conditions . The reaction conditions often include the use of catalysts such as nickel (II) or copper (II) and may involve oxidative cyclization or ring-opening cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or alcohol groups, while reduction could produce a more saturated compound .
Scientific Research Applications
Methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Structural Analogues with Benzoate Esters and Heterocyclic Moieties
Several compounds in the evidence share the benzoate ester backbone but differ in substituents and heterocyclic systems:
Key Observations :
- Ester Group Impact : The methyl ester in the target compound may offer greater metabolic stability compared to ethyl esters (e.g., I-6230) due to reduced steric hindrance .
- Linker Chemistry: The sulfanyl-methyl group contrasts with sulfonylurea () or phenethylamino () linkers, suggesting differences in redox sensitivity or hydrogen-bonding capacity .
Tricyclic and Polycyclic Systems
Compounds with fused or bridged ring systems provide insights into structural and electronic properties:
- Methano-bridged 14π-Electron Systems (): Azulene-like compounds (e.g., 5,10-methanocyclopentacycloundecenes) exhibit unique spectroscopic properties due to extended conjugation. The target compound’s tricyclic core may lack comparable aromaticity but could share stability via intramolecular hydrogen bonding .
Biological Activity
Methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a thia-diazatricyclo framework, contributing to its biological activity. The presence of the methyl benzoate moiety may enhance lipophilicity, potentially affecting absorption and distribution in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of related compounds with similar structural motifs:
-
Antibacterial Effects :
- Compounds derived from similar scaffolds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values ranged significantly, with some derivatives showing MIC as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
-
Antifungal Activity :
- The antifungal efficacy was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus .
- Docking studies suggested that the mechanism of action involved inhibition of key enzymes such as MurB in bacteria and lanosterol demethylase in fungi .
Anticancer Potential
Emerging evidence suggests that compounds with similar structures may possess anticancer properties:
- Studies have shown that related thia-diazatricyclo compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- In vitro assays indicated that these compounds could inhibit tumor growth, with IC50 values demonstrating significant potency against several cancer types.
The exact mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Enzyme Inhibition :
- The compound may inhibit bacterial cell wall synthesis enzymes and fungal sterol biosynthesis pathways.
- Cell Cycle Disruption :
- Potential interference with cell cycle progression in cancer cells leading to increased apoptosis.
Case Studies
- Study on Antimicrobial Efficacy :
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 8 | Enterobacter cloacae | 0.004 | 0.008 |
| 11 | Staphylococcus aureus | 0.015 | 0.030 |
| 12 | E. coli | 0.011 | 0.020 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
